An In-depth Technical Guide to N-(1,5-dihydroxypentan-2-yl)benzamide: Chemical Structure, Synthesis, and Characterization
An In-depth Technical Guide to N-(1,5-dihydroxypentan-2-yl)benzamide: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1,5-dihydroxypentan-2-yl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzoyl group attached to a dihydroxylated pentyl amine, presents multiple points for potential biological interactions. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and a thorough description of its characterization using modern spectroscopic techniques.
Chemical Structure and Properties
N-(1,5-dihydroxypentan-2-yl)benzamide possesses the chemical formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . The structure consists of a central pentane chain with a benzamide functional group at the 2-position and hydroxyl groups at the 1- and 5-positions. The presence of a chiral center at the second carbon atom means that this compound can exist as (R)- and (S)-enantiomers.
| Property | Value | Source |
| CAS Number | 100370-35-2 | |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| Melting Point | 109 °C | |
| Boiling Point (Predicted) | 519.1±40.0 °C | |
| Density (Predicted) | 1.167±0.06 g/cm³ | |
| (S)-Enantiomer CAS | 296766-74-0 |
The dihydroxy-substituted aliphatic chain imparts hydrophilicity, while the benzamide group provides a rigid, aromatic moiety capable of engaging in π-stacking and hydrogen bonding interactions. This amphiphilic nature is a key consideration in its potential pharmacological applications.
Synthesis of N-(1,5-dihydroxypentan-2-yl)benzamide
The synthesis of N-(1,5-dihydroxypentan-2-yl)benzamide can be logically approached in two main stages: the preparation of the key intermediate, 2-amino-1,5-pentanediol, followed by its N-benzoylation. A plausible and efficient route for the synthesis of the chiral amino alcohol precursor starts from the readily available and enantiopure amino acid, L-glutamic acid.
Caption: Overall synthetic workflow for N-(1,5-dihydroxypentan-2-yl)benzamide.
Part 1: Synthesis of (S)-2-Amino-1,5-pentanediol from L-Glutamic Acid
The rationale for starting with L-glutamic acid is its availability as a chiral building block, which allows for the stereospecific synthesis of the (S)-enantiomer of the target molecule. The synthesis involves the reduction of both carboxylic acid functionalities to hydroxyl groups.
Experimental Protocol:
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Diesterification of L-Glutamic Acid:
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To a suspension of L-glutamic acid (1 equivalent) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
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Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Concentrate the mixture under reduced pressure to remove methanol.
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Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield L-glutamic acid dimethyl ester.
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Reduction of L-Glutamic Acid Dimethyl Ester:
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Method A (Using LiAlH₄): To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3 equivalents) in anhydrous tetrahydrofuran (THF, 20 volumes) at 0 °C under an inert atmosphere, add a solution of L-glutamic acid dimethyl ester (1 equivalent) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
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Filter the resulting precipitate and wash thoroughly with THF.
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Concentrate the filtrate under reduced pressure to obtain crude (S)-2-amino-1,5-pentanediol.
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Method B (Using NaBH₄/I₂): To a stirred solution of L-glutamic acid dimethyl ester (1 equivalent) and sodium borohydride (NaBH₄, 4 equivalents) in anhydrous THF at 0 °C, add a solution of iodine (I₂, 2 equivalents) in THF dropwise.[1]
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Stir the reaction mixture at room temperature for 12-16 hours.
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Quench the reaction by the slow addition of methanol.
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Remove the solvent under reduced pressure and treat the residue with aqueous potassium hydroxide.
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Extract the product with an organic solvent like dichloromethane.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.
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Part 2: N-Benzoylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic and reliable method for the N-acylation of amines using an acyl chloride in the presence of an aqueous base.[2][3] This method is particularly suitable for amino alcohols as it generally favors N-acylation over O-acylation under these conditions.
Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of the target molecule.
Experimental Protocol:
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Reaction Setup:
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Dissolve (S)-2-amino-1,5-pentanediol (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
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Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
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In a separate funnel, dissolve benzoyl chloride (1.1 equivalents) in a suitable organic solvent such as dichloromethane or diethyl ether.
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Addition of Benzoyl Chloride:
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Add the solution of benzoyl chloride dropwise to the stirred aqueous solution of the amino alcohol over a period of 30-45 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-3 hours.
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Workup and Isolation:
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Transfer the reaction mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1,5-dihydroxypentan-2-yl)benzamide.
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Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.[4]
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Characterization of N-(1,5-dihydroxypentan-2-yl)benzamide
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the number and connectivity of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to C=O) |
| ~7.4-7.5 | Multiplet | 3H | Aromatic protons (meta and para) |
| ~6.5 | Broad singlet | 1H | Amide proton (N-H) |
| ~4.0-4.2 | Multiplet | 1H | CH-N |
| ~3.6 | Multiplet | 2H | CH₂-OH (at C1) |
| ~3.5 | Triplet | 2H | CH₂-OH (at C5) |
| ~1.5-1.8 | Multiplet | 4H | CH₂ (at C3 and C4) |
| ~2.5-3.0 | Broad singlet | 2H | OH protons |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide carbonyl) |
| ~134 | Aromatic (quaternary carbon) |
| ~131 | Aromatic (para-carbon) |
| ~128 | Aromatic (meta-carbons) |
| ~127 | Aromatic (ortho-carbons) |
| ~65 | CH₂-OH (at C1) |
| ~62 | CH₂-OH (at C5) |
| ~50 | CH-N |
| ~30-35 | CH₂ (at C3 and C4) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H and N-H stretching |
| 3060 | Aromatic C-H stretching |
| 2940, 2860 | Aliphatic C-H stretching |
| 1635 | C=O stretching (Amide I) |
| 1540 | N-H bending (Amide II) |
| 1450, 1580 | Aromatic C=C stretching |
| 1050 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 223 or 224, respectively. Fragmentation patterns would likely show losses of water, the hydroxymethyl group, and cleavage of the amide bond.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of N-(1,5-dihydroxypentan-2-yl)benzamide. The described synthetic route, starting from L-glutamic acid, offers a reliable method for obtaining the enantiopure (S)-isomer. The detailed characterization data, based on established spectroscopic principles for similar molecules, provides the necessary tools for researchers to confidently identify and assess the purity of the synthesized compound. This information is critical for any further investigation into the potential biological activities and applications of this molecule in drug discovery and development.
References
- Maddani, M., & Prabhu, K. R. (2010). A new and convenient protocol for the reduction of carboxylic acids to alcohols. Journal of Organic Chemistry, 75(7), 2327–2332.
- BenchChem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
- BenchChem. (2025). Application Notes and Protocols: Benzoylation of Secondary Amines Using Benzoyl Iodide.
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Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
